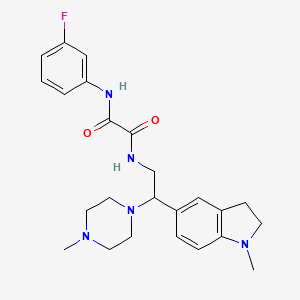

![molecular formula C12H19NO3 B2432543 Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate CAS No. 2411292-69-6](/img/structure/B2432543.png)

Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

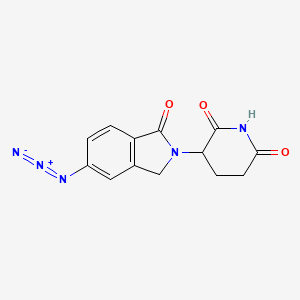

“Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate” is a chemical compound with the molecular formula C12H19NO3 . It has a molecular weight of 225.28 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h8H,4-7,9H2,1-3H3,(H,14,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is solid in physical form . The storage temperature is recommended to be at refrigerator levels . Unfortunately, the density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

Enantioselective Synthesis in Nucleotides

Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate is pivotal in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This compound's crystal structure confirms its role in the relative substitution of the cyclopentane ring, integral in β-2-deoxyribosylamine (Ober et al., 2004).

Synthesis of N-(Boc) Hydroxylamines

It serves as a precursor in the formation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These sulfones are notable for their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Development of Polyamide Derivatives

In the field of polymer science, this compound contributes to the synthesis of polyamide derivatives with independent amino-protecting groups, aiding in selective deprotection and acylation processes (Pak & Hesse, 1998).

Advancements in Organic Syntheses

It is also instrumental in the preparation of organic compounds like tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing its versatility in organic syntheses and rearrangements (Padwa et al., 2003).

Role in Cyclopropanone Preparation

This compound is key in the in situ preparation of cyclopropanones with the bicyclo[3.1.0]hexan-6-one skeleton, a process valuable for characterizing products through NMR spectroscopy (Sorensen & Sun, 1996).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-9-5-4-8-6-12(8,9)7-14/h7-9H,4-6H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNXTYPBBWDBGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2C1(C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2432460.png)

![2-Amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2432463.png)

![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2432477.png)

![2,3,5,6-Tetramethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2432482.png)